3-Methyl-1-phenyl-2-(1h) pyridone
Description
Significance of Pyridone Derivatives in Contemporary Chemical Research
Pyridone derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This status is attributed to their versatile molecular architecture, which allows them to interact with a wide range of biological targets. The pyridone ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to proteins and enzymes. clearsynth.com Furthermore, it serves as a bioisostere for other chemical groups like amides and phenyl rings, enabling chemists to fine-tune the pharmacological properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. google.com
The significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate a pyridone core, including agents for treating cancer, infections, and inflammatory conditions. clearsynth.comrsc.org The broad spectrum of biological activities associated with pyridone derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects—continues to drive extensive research into their synthesis and application. clearsynth.comnih.gov Synthetic chemists have developed numerous methods for constructing the pyridone ring, from classical condensation reactions to modern metal-catalyzed and multicomponent strategies, making a diverse array of these compounds accessible for further investigation. rsc.orgpharmaffiliates.com
Contextualization of 3-Methyl-1-phenyl-2-(1H)-pyridone within Pyridone Literature
Within the extensive family of pyridone derivatives, 3-Methyl-1-phenyl-2-(1H)-pyridone is a distinct, albeit less-studied, member. Its primary claim to notability in the existing chemical literature is its status as a structural isomer and a known impurity of the antifibrotic drug, Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone). clearsynth.com
Chemical Identity and Properties
The fundamental characteristics of 3-Methyl-1-phenyl-2-(1H)-pyridone are summarized in the table below.
| Property | Value |
| CAS Number | 53427-93-3 clearsynth.com |
| Molecular Formula | C₁₂H₁₁NO clearsynth.com |
| Molecular Weight | 185.22 g/mol clearsynth.com |
| Synonyms | 3-Methyl-1-phenyl-1,2-dihydropyridin-2-one, 3-Methyl-1-phenylpyridin-2-one clearsynth.com |
Synthesis and Research Context
The synthesis of 1-phenyl-2-(1H)-pyridone derivatives, including the 3-methyl isomer, has been described in patent literature. A general method involves the reaction of the corresponding substituted 2-(1H)-pyridone with a phenylating agent. For instance, 3-methyl-2-(1H)-pyridone can be reacted with iodobenzene (B50100) in the presence of a base to yield 3-Methyl-1-phenyl-2-(1H)-pyridone.
Despite its straightforward synthesis and relationship to a prominent pharmaceutical, dedicated research focusing on the specific chemical reactivity, biological activity, and detailed spectroscopic characterization of 3-Methyl-1-phenyl-2-(1H)-pyridone is limited in publicly accessible scientific journals. It is most frequently referenced in the context of pharmaceutical analysis as "Pirfenidone Impurity 5," where its detection and quantification are relevant for quality control in the manufacturing of Pirfenidone. Consequently, while the broader class of pyridones is a subject of intense scientific inquiry, 3-Methyl-1-phenyl-2-(1H)-pyridone remains a relatively underexplored entity, primarily defined by its association with its more famous isomer.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXWHCHYKZGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431144 | |
| Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53427-93-3 | |
| Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1 Phenyl 2 1h Pyridone and Analogues
Historical and Contemporary Approaches to N-Arylation of Pyridones
The introduction of an aryl group onto the nitrogen atom of a pyridone is a crucial transformation for synthesizing compounds like 3-Methyl-1-phenyl-2-(1H)-pyridone. This process, known as N-arylation, has been achieved through various methods, with copper-catalyzed reactions being the most prominent.
Historically, the N-arylation of pyridones has been accomplished via the Ullmann condensation. This reaction typically involves heating an aryl halide with a pyridone in the presence of a copper catalyst and a base. wikipedia.org A direct synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone has been reported using this classic approach, where 3-methyl-2-(1H)-pyridone is reacted with iodobenzene (B50100) at elevated temperatures. google.com Traditional Ullmann reactions often required high temperatures (frequently over 200°C), polar, high-boiling solvents, and stoichiometric amounts of copper. wikipedia.org
Contemporary methods have significantly improved upon the classic Ullmann reaction, offering milder conditions, lower catalyst loadings, and faster reaction times. acs.org Modern copper-catalyzed N-arylation reactions can often proceed at room temperature. organic-chemistry.orgnih.govewha.ac.kr A significant advancement involves the use of diaryliodonium salts as the aryl source in place of aryl halides. acs.org These reactions, catalyzed by simple copper salts like copper(I) chloride (CuCl), can achieve high yields in minutes rather than hours. acs.orgorganic-chemistry.org The enhanced reactivity is attributed to the formation of highly reactive aryl-Cu(III) intermediates. organic-chemistry.org This mild approach has proven effective for a wide range of substituted 2-pyridones and diaryliodonium salts, demonstrating broad functional group tolerance. acs.org For instance, the antifibrotic drug Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone ), an isomer of the title compound, was synthesized in 99% yield within 30 minutes at room temperature using this method. ewha.ac.kr
Table 1: Copper-Catalyzed N-Arylation of 3,5-Dibromo-2-hydroxypyridine with Various Diaryliodonium Salts acs.org
| Diaryliodonium Salt (Arylating Agent) | Reaction Time | Yield (%) |
|---|---|---|
| Diphenyliodonium tetrafluoroborate | 5 min | 99 |
| Bis(4-methylphenyl)iodonium tetrafluoroborate | 5 min | 99 |
| Bis(4-methoxyphenyl)iodonium tetrafluoroborate | 5 min | 99 |
| Bis(4-chlorophenyl)iodonium tetrafluoroborate | 5 min | 95 |
| Bis(2-methylphenyl)iodonium tetrafluoroborate | 5 min | 80 |
| Bis(3-nitrophenyl)iodonium tetrafluoroborate | 5 min | 83 |
Reaction conditions: 3,5-dibromo-2-hydroxypyridine, diaryliodonium salt, 10 mol % CuCl, Et3N, toluene, room temperature.
Before N-arylation can occur, the pyridone ring itself must be synthesized. Condensation reactions provide a fundamental route to the core 2-pyridone structure. sci-hub.se These methods involve the cyclization of acyclic starting materials to form the six-membered heterocyclic ring. sci-hub.se
A classic method is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone to form a substituted 2-pyridone. wikipedia.org To form the precursor for the title compound, 3-methyl-2-(1H)-pyridone , one could envision a reaction between cyanoacetamide and acetylacetone (B45752) under basic conditions. Other strategies involve the base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)amides. researchgate.net Another approach is the reaction of enaminones with malononitrile, which proceeds at room temperature to give highly substituted pyridin-2(1H)-ones in excellent yields. researchgate.net These condensation strategies are versatile, allowing for the introduction of various substituents onto the pyridone ring based on the choice of acyclic precursors. sci-hub.se
Multicomponent Reaction (MCR) Strategies Towards Pyridone Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, represent a highly efficient strategy for synthesizing complex molecules like pyridones. nih.govrsc.org These reactions are valued for their operational simplicity, time and energy savings, and high atom economy. nih.gov
Several MCRs have been developed to construct the 2-pyridone framework directly. researchgate.net For example, a one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a phenyl acetamide (B32628) in the presence of a base can produce 3,4,6-triaryl-2(1H)-pyridones. nih.gov Another powerful MCR involves the reaction of an aldehyde, malononitrile, an active methylene (B1212753) compound (like a β-ketoester), and an amine or ammonium (B1175870) acetate (B1210297). acs.org This four-component reaction allows for the rapid assembly of highly functionalized pyridone derivatives. The versatility of MCRs enables the creation of large libraries of compounds by simply varying the individual starting components, making it a powerful tool in medicinal chemistry and drug discovery. rsc.org
Table 2: Three-Component Synthesis of Pyrano[3,2-c]pyridones nih.gov
| Aldehyde (Reactant 1) | Product | Yield (%) |
|---|---|---|
| 4-Chlorobenzaldehyde | 4a | 98 |
| 4-Methylbenzaldehyde | 4b | 95 |
| 4-Methoxybenzaldehyde | 4c | 92 |
| 3-Nitrobenzaldehyde | 4d | 96 |
| 2-Chlorobenzaldehyde | 4e | 90 |
| Thiophene-2-carbaldehyde | 4l | 75 |
Reaction conditions: Aldehyde, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, triethylamine, ethanol (B145695), reflux.
Green Chemistry Principles in 3-Methyl-1-phenyl-2-(1H) pyridone Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles can be applied to the synthesis of pyridones to create more environmentally benign and efficient processes. rsc.org
Key green approaches in pyridone synthesis include:
Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy compared to traditional multi-step syntheses. nih.govresearchgate.net
Solvent-Free and Catalyst-Free Reactions: Some pyridone syntheses can be performed under thermal conditions without any solvent or catalyst. For example, a range of N-nonsubstituted 2-pyridones have been prepared by heating 4-oxo-4H-chromene-3-carbaldehydes with malonates and ammonium acetate under solvent-free conditions, offering advantages like low toxicity and ease of handling. rsc.org
Use of Green Solvents: When solvents are necessary, replacing hazardous organic solvents with greener alternatives like water or ethanol is a key strategy. nih.govresearchgate.net Several MCRs for pyridone synthesis have been successfully performed in refluxing ethanol. nih.gov Mild, regioselective N-alkylation of 2-pyridones has also been achieved in water using surfactant-based micellar systems. researchgate.net These approaches not only reduce environmental impact but can also simplify product isolation. rsc.org
Regioselective Synthetic Pathways to Substituted Pyridone Derivatives
A significant challenge in the synthesis of substituted pyridones is controlling regioselectivity. This arises because the 2-pyridone scaffold exists in tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine (B17775). rsc.org This ambident nucleophilic nature means that reactions with electrophiles, such as alkylating or arylating agents, can occur on either the nitrogen atom (N-alkylation/arylation) or the oxygen atom (O-alkylation/arylation), often leading to a mixture of products. rsc.orgorganic-chemistry.org
Developing highly regioselective pathways is therefore a critical goal. For N-arylation, the choice of catalyst and reaction conditions is paramount. Copper-catalyzed systems, particularly those using ligands like 4,7-dimethoxy-1,10-phenanthroline, have shown excellent selectivity for N-arylation over O-arylation when reacting with aryl halides. acs.org The use of diaryliodonium salts is also remarkably chemoselective for the nitrogen atom. acs.orgorganic-chemistry.org
Conversely, specific methods have been developed to favor O-alkylation. A metal-free approach using triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent has achieved unprecedented regioselectivity (>99:1) for the O-alkylated product. rsc.org The ability to selectively target either the nitrogen or the oxygen atom allows chemists to precisely control the structure of the final pyridone derivative, which is essential for creating molecules with specific properties. rsc.orgorganic-chemistry.org
Table 3: Comparison of Regioselective Functionalization of Pyridones
| Reaction Type | Catalyst/Reagent | Primary Product | Key Feature | Reference |
|---|---|---|---|---|
| N-Arylation | CuCl / Diaryliodonium Salt | N-Aryl-2-pyridone | High N-selectivity at room temperature | acs.orgorganic-chemistry.org |
| N-Arylation | CuI / 4,7-dimethoxy-1,10-phenanthroline | N-Aryl-2-pyridone | Good N-selectivity with aryl halides | acs.org |
| O-Alkylation | TfOH / Diazo compound | 2-Alkoxypyridine | Excellent O-selectivity (>99:1), metal-free | rsc.org |
| N-Alkylation | P(NMe2)3 / α-Keto ester | N-Alkyl-2-pyridone | High N-selectivity via deoxygenation | organic-chemistry.org |
Chemical Transformations and Reactivity of 3 Methyl 1 Phenyl 2 1h Pyridone
Electrophilic and Nucleophilic Reaction Pathways
The 2-pyridone ring exhibits dual reactivity, participating in both electrophilic and nucleophilic reactions. The reactivity of pyridine (B92270) can be distinguished for three chemical groups: electrophilic substitution on the ring, nucleophilic reaction at positions 2 and 4, and reactions at the nitrogen atom. wikipedia.org
Electrophilic Reactions: Like pyridine, the 3-Methyl-1-phenyl-2-(1H)-pyridone ring can undergo electrophilic aromatic substitution. However, the aromatic character makes it less reactive than benzene. When pyridine reacts with an electrophile, substitution is most likely to occur at the 3-position. wikipedia.org The reaction with many Lewis acids results in addition to the nitrogen atom, forming pyridinium (B92312) salts, which further deactivates the ring towards electrophilic attack but can increase reactivity towards reduction. wikipedia.org In some cases, electrophilic substitution is more effectively carried out on the corresponding pyridine N-oxide, which promotes substitution at the 2- and 4-positions, after which the oxygen can be removed. wikipedia.org
A related heterocyclic system, 3-methyl-1-phenyl-pyrazol-5-one, undergoes regioselective C-acylation at the C4 position with various aroyl chlorides in the presence of calcium hydroxide. rsc.org This reaction highlights the enhanced nucleophilicity of the C4 carbon in such carbonyl-containing heterocycles, suggesting a similar potential for selective electrophilic substitution on the 3-Methyl-1-phenyl-2-(1H)-pyridone ring.
Nucleophilic Reactions: The pyridone core is susceptible to nucleophilic attack. The nitrogen atom itself is a Lewis base and can react with alkyl halides to form N-alkylated pyridinium salts. wikipedia.org The study of a related anti-ischemic agent, 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), revealed that its anionic form can act as a nucleophile, attacking an oxidized intermediate (a dione) to form a dimeric product. nih.gov This suggests that under basic conditions, the deprotonated form of related pyridones can engage in nucleophilic reactions.
Cyclization Reactions Involving 3-Methyl-1-phenyl-2-(1H) pyridone Moieties
Cyclization reactions are fundamental to the synthesis of the pyridone core and for its further elaboration into more complex fused heterocyclic systems.
One method for forming the pyridone ring involves the intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides in a basic medium, which yields 3-phenyl-2(1H)-pyridinones. researchgate.net Similarly, the cyclocondensation of ethyl acetoacetate (B1235776) with phenyl hydrazine (B178648) is a standard method to produce the related five-membered heterocycle, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.gov
More complex structures can be built from pyridone-related scaffolds. For instance, a one-pot, three-component reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with trans-2-benzoyl-3-(4-nitrophenyl)aziridine and ammonium (B1175870) acetate (B1210297) yields a complex 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. nih.gov In another example, heating N1,N2-bis(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)oxalylamide with phosphorus oxychloride leads to the formation of a fused 5,5'-dimethyl-7,7'-diphenyl-2,2'-bis-(oxazolo[5,4-b]pyridine) system. researchgate.net These examples demonstrate how the pyridone moiety can be a building block for constructing intricate, fused chemical architectures.
Derivatization Strategies for Structural Diversification
The structural diversification of the 3-Methyl-1-phenyl-2-(1H)-pyridone scaffold is crucial for modulating its chemical and biological properties. Various strategies can be employed to introduce a wide range of functional groups.
A powerful method for creating diverse substituted pyridines involves the remodeling of 3-formyl (aza)indole skeletons via a ring cleavage and reconstruction reaction, allowing for the synthesis of pyridines with multiple functional groups. nih.gov For pyridone structures already containing reactive handles, further derivatization is straightforward. For example, 3-amino-6-methyl-4-phenylpyridin-2(1H)-one can be readily converted into various derivatives. researchgate.net Reaction with benzaldehyde (B42025) yields an azomethine (a Schiff base), while reactions with acyl halides produce N-acylated products. researchgate.net Acylation with chloroacetyl chloride can lead to either chloroacetamides or fused 1H-pyrido[2,3-b] liverpool.ac.ukacs.orgoxazin-2(3H)-ones. researchgate.net
The following table summarizes some derivatization reactions performed on a related aminopyridone compound.
| Starting Material | Reagent(s) | Product Type | Ref |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Benzaldehyde | Azomethine | researchgate.net |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Acyl Halides | N-Acylated Derivative | researchgate.net |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Chloroacetyl Chloride | Chloroacetamide or Pyridooxazinone | researchgate.net |
These transformations highlight the utility of the amino group as a synthetic handle for extensive structural diversification.
Oxidative and Reductive Transformations of the Pyridone Core
The pyridone core can undergo both oxidative and reductive transformations, targeting either the ring system or its substituents.
Reductive Transformations: The catalytic hydrogenation of pyridines is a common method to produce piperidines, which are valuable building blocks in pharmaceuticals. liverpool.ac.ukresearchgate.net The hydrogenation of 2-hydroxypyridines (the tautomeric form of 2-pyridones) using a rhodium oxide (Rh₂O₃) catalyst results in the formation of δ-lactams. liverpool.ac.uk Similarly, substituted pyridines can be hydrogenated to the corresponding piperidine (B6355638) derivatives using catalysts like platinum oxide (PtO₂) under hydrogen pressure. researchgate.net A novel strategy, termed "interrupted hydrogenation," allows for the synthesis of enantioenriched δ-lactams from pyridine precursors by functionalizing unsaturated intermediates formed during the reduction process. nih.gov
Oxidative Transformations: The oxidation of pyridine typically occurs at the nitrogen atom to yield pyridine N-oxide, a reaction that can be accomplished using peracids. wikipedia.org The methyl group at the C3 position is also susceptible to oxidation. For instance, the oxidation of 3-picoline (3-methylpyridine) can yield nicotinic acid (pyridine-3-carboxylic acid) using catalysts in the presence of oxygen. mdpi.com
The pyridone ring itself can be completely degraded through oxidative pathways, particularly by microorganisms. asm.orgtandfonline.com This biodegradation often involves initial hydroxylation steps followed by enzymatic ring cleavage. tandfonline.comnih.gov A detailed mechanistic study on the enzyme 2,5-dihydroxypyridine (B106003) dioxygenase (NicX) showed that it catalyzes the oxidative cleavage of the pyridine ring to generate N-formylmaleamic acid. nih.gov In a non-enzymatic context, the oxidation of the related compound 3-methyl-1-phenyl-2-pyrazolin-5-one with an azo initiator was found to yield 3-methyl-1-phenyl-2-pyrazolin-4,5-dione as a major product. nih.gov
The table below outlines several oxidative transformations relevant to the pyridone scaffold.
| Substrate | Reagent/Catalyst | Product | Ref |
| Pyridine | Peracid (RCO₃H) | Pyridine N-oxide | wikipedia.org |
| 3-Picoline | O₂, Co(II)/NHPI/Bromide salt | Nicotinic Acid | mdpi.com |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Azo initiator | 3-Methyl-1-phenyl-2-pyrazolin-4,5-dione | nih.gov |
| 2,5-Dihydroxypyridine | NicX Enzyme | N-formylmaleamic acid | nih.gov |
Kinetic and Mechanistic Studies of this compound Reactions
Understanding the kinetics and mechanisms of reactions involving the pyridone core is essential for controlling reaction outcomes and designing new synthetic pathways.
Mechanistic studies on the biodegradation of pyridine have shown that pathways can involve initial reductive steps or hydroxylation followed by ring cleavage. tandfonline.com For example, the degradation of pyridine by Bacillus sp. was found to proceed through intermediates like succinate (B1194679) semialdehyde and formate, with the C2 carbon of the pyridine ring being the source of the formate. nih.gov A quantum mechanics/molecular mechanics (QM/MM) study on the enzyme NicX, which degrades 2,5-dihydroxypyridine, revealed a multi-step mechanism. nih.gov The process involves the attack of an Fe(II)-superoxo species on the pyridine ring, followed by the dissociation of an oxygen-oxygen bond, which is the rate-limiting step, and subsequent ring-opening to yield the final product. nih.gov
In a study of the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one, it was observed that the rate of oxidation increased with pH. nih.gov This suggests that the anionic form of the molecule is significantly more reactive than the neutral form. nih.gov The proposed mechanism for the formation of a minor dimeric product involves the nucleophilic attack of the anionic pyrazolone (B3327878) on the oxidized dione (B5365651) intermediate. nih.gov
Kinetic studies of the metal-catalyzed hydrogenation of pyridine derivatives show that the reaction proceeds through the stepwise addition of hydrogen, forming reactive unsaturated intermediates that are typically reduced rapidly. nih.gov However, under specific conditions, these intermediates can be trapped, as demonstrated in the "interrupted hydrogenation" strategy to form δ-lactams. nih.gov
Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 Phenyl 2 1h Pyridone
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a comprehensive view of the molecular vibrations of 3-methyl-1-phenyl-2-(1H)pyridone. These techniques are instrumental in identifying characteristic functional groups and deducing conformational information based on the observed vibrational modes.
The infrared and Raman spectra of 3-methyl-1-phenyl-2-(1H)pyridone exhibit distinct bands corresponding to its key functional groups. The presence of the pyridone ring, the phenyl substituent, and the methyl group gives rise to a unique vibrational fingerprint.
The carbonyl (C=O) stretching vibration of the pyridone ring is a prominent feature in the IR spectrum, typically appearing in the range of 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations from both the phenyl and pyridone rings are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The methyl group exhibits characteristic C-H stretching and bending vibrations. kahedu.edu.in
While specific experimental IR and Raman data for 3-methyl-1-phenyl-2-(1H)pyridone is not extensively detailed in the provided search results, data for structurally related compounds can offer insights. For instance, in 3-methyl-1-phenyl-1H-indazole, IR absorptions are noted at 1594, 1507, and 1443 cm⁻¹, which are characteristic of the aromatic ring system. rsc.org Similarly, for 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, NH stretching vibrations are assigned to bands around 3448 cm⁻¹ in the IR spectrum and 3467 cm⁻¹ in the Raman spectrum. kahedu.edu.in
A comprehensive assignment of the vibrational frequencies for 3-methyl-1-phenyl-2-(1H)pyridone would typically involve a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT), to accurately assign each vibrational mode to specific atomic motions within the molecule.
Vibrational spectroscopy can provide valuable information about the conformational isomers of 3-methyl-1-phenyl-2-(1H)pyridone. The relative orientation of the phenyl ring with respect to the pyridone ring can influence the vibrational frequencies and intensities of certain modes.
For example, the degree of conjugation between the two rings can affect the C=O and C=C stretching frequencies. Furthermore, subtle changes in the planarity of the molecule can lead to shifts in the positions of various bands. In a related chromeno[4,3-c]pyrazol-4-one system, the nearly perpendicular orientation of the phenyl ring to the main ring system was deduced from NMR data and supported by X-ray crystallography, a conformation that also influences its vibrational spectrum. mdpi.com A detailed analysis of the low-frequency region of the Raman spectrum can be particularly informative for identifying torsional and other skeletal vibrations that are sensitive to conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-methyl-1-phenyl-2-(1H)pyridone, providing detailed information about the hydrogen and carbon skeletons of the molecule.
The ¹H NMR spectrum of 3-methyl-1-phenyl-2-(1H)pyridone provides a distinct set of signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are key to assigning these signals.
Based on the structure, one would expect to see signals for the methyl group protons, the protons on the pyridone ring, and the protons on the phenyl ring. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum. The protons on the pyridone ring would exhibit characteristic doublet or multiplet patterns depending on their coupling with neighboring protons. The protons of the phenyl group would also show multiplets in the aromatic region of the spectrum.
While specific ¹H NMR data for 3-methyl-1-phenyl-2-(1H)pyridone is not explicitly available in the provided search results, data for analogous compounds can be referenced. For example, in 3-methyl-1-phenyl-1H-indazole, the methyl protons appear as a singlet at 2.67 ppm, and the aromatic protons resonate in the range of 7.21-7.74 ppm. rsc.org In 3-methyl-2-phenylpyridine, the methyl protons are observed at 2.38 ppm as a singlet, and the aromatic protons show signals between 7.20 and 8.56 ppm. rsc.org
A representative, though not experimentally verified for this specific compound, ¹H NMR data table is presented below for illustrative purposes:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.2 | s | - |
| H-4 (pyridone) | ~7.3 | d | ~7.0 |
| H-5 (pyridone) | ~6.2 | t | ~7.0 |
| H-6 (pyridone) | ~7.5 | d | ~7.0 |
| Phenyl-H | ~7.3-7.6 | m | - |
The ¹³C NMR spectrum provides information on the carbon framework of 3-methyl-1-phenyl-2-(1H)pyridone. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl).
The carbonyl carbon (C-2) of the pyridone ring is expected to have the most downfield chemical shift. The carbons of the phenyl and pyridone rings will appear in the aromatic region, while the methyl carbon will be found in the upfield aliphatic region.
Again, while direct experimental data for the target compound is limited in the provided results, related structures offer valuable comparative data. For 3-methyl-1-phenyl-1H-indazole, the methyl carbon resonates at 11.9 ppm, and the aromatic carbons appear between 110.4 and 144.0 ppm. rsc.org For 6-tert-butyl-3-phenyl-2-pyridone, the carbonyl carbon is at 163.5 ppm, the aromatic carbons are in the range of 101.8-156.2 ppm, and the methyl carbons of the tert-butyl group are at 28.9 ppm. rsc.org
A hypothetical ¹³C NMR data table for 3-methyl-1-phenyl-2-(1H)pyridone is shown below:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ | ~18 |
| C-3 (pyridone) | ~125 |
| C-4 (pyridone) | ~135 |
| C-5 (pyridone) | ~105 |
| C-6 (pyridone) | ~140 |
| Phenyl-C (ipso) | ~140 |
| Phenyl-C (ortho, meta, para) | ~126-130 |
| C-2 (C=O) | ~162 |
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of 3-methyl-1-phenyl-2-(1H)pyridone, advanced NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. For example, it would show correlations between the coupled protons on the pyridone ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the conformation and stereochemistry of the molecule. For 3-methyl-1-phenyl-2-(1H)pyridone, NOESY could reveal the spatial relationship between the phenyl ring protons and the protons on the pyridone ring, giving insights into the rotational orientation of the phenyl group. In a study of related chromeno[4,3-c]pyrazol-4-ones, NOE effects were used to determine the configuration of the C=N double bond in the precursor hydrazones. mdpi.com
By combining the information from these various NMR experiments, a complete and unambiguous structural and conformational picture of 3-methyl-1-phenyl-2-(1H)pyridone can be constructed.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, is instrumental in probing the electronic structure and photophysical behavior of 3-Methyl-1-phenyl-2-(1H)-pyridone. The interaction of the molecule with ultraviolet and visible light provides information on its chromophoric systems and excited state properties.
The UV-Vis absorption spectrum of 3-Methyl-1-phenyl-2-(1H)-pyridone is characterized by absorption bands that arise from electronic transitions within the molecule. The principal chromophores in this compound are the pyridone ring and the N-phenyl substituent, which together form a conjugated system. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.
The observed electronic transitions are typically of the types π → π* and n → π. libretexts.org The π → π transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system. The n → π* transitions, which are usually weaker, involve the promotion of an electron from a non-bonding orbital (primarily from the lone pair on the oxygen atom of the carbonyl group) to an antibonding π* orbital.
In pyridone systems, the position and intensity of these absorption bands can be influenced by the solvent polarity. wikipedia.org For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift. The specific absorption maxima for 3-Methyl-1-phenyl-2-(1H)-pyridone are dependent on the solvent used for the measurement.
Table 1: Illustrative UV-Vis Absorption Data for Pyridone Systems
| Solvent | λmax (nm) for n → π* Transition | λmax (nm) for π → π* Transition |
|---|---|---|
| Hexane | ~300-320 | ~230-250 |
| Ethanol (B145695) | ~295-315 | ~235-255 |
| Water | ~293 | Not specified |
Note: This table provides typical absorption ranges for pyridone derivatives. Actual values for 3-Methyl-1-phenyl-2-(1H)-pyridone may vary.
While not all pyridone derivatives are strongly fluorescent, many exhibit luminescence upon excitation with appropriate wavelengths of light. The fluorescence of these systems arises from the radiative decay of the lowest excited singlet state (S₁) to the ground state (S₀).
The photophysical properties, including fluorescence emission maxima, quantum yields, and lifetimes, are sensitive to the molecular structure and the surrounding environment. For instance, the substitution pattern on the pyridone ring and the nature of the N-substituent can significantly impact the fluorescence characteristics. nih.govresearchgate.net Some pyridone-containing fused heterocyclic systems are known to be highly fluorescent, with applications as biomarkers and photochemical sensors. nih.govresearchgate.net The introduction of certain functional groups can either enhance or quench the fluorescence intensity. nih.govresearchgate.net
The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the extent of structural relaxation in the excited state. A larger Stokes shift can be indicative of a significant change in geometry or electronic distribution upon excitation. In some pyridone-based systems, a change in dipole moment between the ground and excited states has been estimated from the effect of solvent polarity on the absorption and emission spectra. rsc.org
Table 2: Representative Photophysical Data for Fluorescent Pyridone Analogs
| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Substituted Pyridone A | ~350 | ~420 | ~0.4 |
| Substituted Pyridone B | ~365 | ~450 | ~0.6 |
Note: This table presents hypothetical data for illustrative purposes, based on known properties of fluorescent pyridone derivatives.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. For 3-Methyl-1-phenyl-2-(1H)-pyridone (C₁₂H₁₁NO), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. acs.orgnih.govacs.org This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.
Table 3: HRMS Data for 3-Methyl-1-phenyl-2-(1H)-pyridone
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Calculated Exact Mass | 185.08406 g/mol |
| Measured Exact Mass (Illustrative) | 185.0842 g/mol |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule is ionized and often breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of ions at different m/z values. The fragmentation pattern provides valuable information about the molecule's structure.
For 3-Methyl-1-phenyl-2-(1H)-pyridone, the fragmentation is expected to occur at the weaker bonds. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. libretexts.org In a study of pirfenidone, which has a similar pyridone core, the transition of m/z 186.2 → 92.1 was monitored, suggesting a specific fragmentation pattern. nih.gov
Key fragmentation pathways for 3-Methyl-1-phenyl-2-(1H)-pyridone could include:
Loss of the phenyl group: Cleavage of the N-phenyl bond could lead to a fragment corresponding to the pyridone moiety and a phenyl radical or cation.
Loss of CO: The carbonyl group can be lost as carbon monoxide, a common fragmentation for cyclic ketones and lactams.
Cleavage of the pyridone ring: The heterocyclic ring can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragment ions.
Loss of a methyl radical: The methyl group can be lost as a radical, resulting in an ion with a mass 15 units less than the parent ion.
Table 4: Plausible Mass Spectrometry Fragments for 3-Methyl-1-phenyl-2-(1H)-pyridone
| m/z | Plausible Fragment Identity |
|---|---|
| 185 | [M]⁺ (Molecular Ion) |
| 170 | [M - CH₃]⁺ |
| 157 | [M - CO]⁺ |
| 108 | [C₇H₆N]⁺ (Fragment from ring cleavage) |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Computational and Theoretical Investigations of 3 Methyl 1 Phenyl 2 1h Pyridone
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy and electron density, from which numerous molecular properties can be derived.
Optimization of Molecular Conformations
The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a molecule like 3-methyl-1-phenyl-2-(1H)-pyridone, a key aspect of its conformation would be the dihedral angle between the pyridone and phenyl rings.
In a study on related pyridone-based dyes, DFT calculations were successfully used to optimize the geometrical parameters, which were found to be in good agreement with experimental single-crystal X-ray diffraction data. This demonstrates the reliability of DFT in predicting molecular structures. The optimization process for 3-methyl-1-phenyl-2-(1H)-pyridone would similarly explore different rotational orientations of the phenyl group relative to the pyridone ring to identify the most stable conformer.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For instance, in a study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound with some structural similarities to the topic compound, FMO analysis was performed to understand the charge transfer within the molecule. The HOMO-LUMO energy gap can be calculated using DFT, and these values provide insight into the molecule's electronic behavior.
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Note: This data is for an analogous compound and not 3-Methyl-1-phenyl-2-(1H)-pyridone)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.3 |
| HOMO-LUMO Gap | 5.2 |
This table is for illustrative purposes and the values are hypothetical based on typical ranges found for similar organic molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
NBO analysis provides a detailed picture of the electronic structure, including the stabilization energies associated with hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The larger the stabilization energy (E(2)), the more significant the interaction.
In a theoretical study of 1-methyl-2(1H)-quinolinone, a molecule containing a 1-methyl-2(1H)-pyridone fragment, NBO analysis was employed to investigate the internal rotation of the methyl group. The analysis revealed how the delocalization of π-electrons and hyperconjugative interactions influence the rotational barrier. For 3-methyl-1-phenyl-2-(1H)-pyridone, NBO analysis would be invaluable for understanding the electronic interactions between the phenyl ring, the pyridone ring, and the methyl group.
Reactivity Descriptors and Site Selectivity Prediction
DFT calculations can be used to compute a range of chemical reactivity descriptors that help predict how a molecule will behave in a chemical reaction. These descriptors provide quantitative measures of a molecule's susceptibility to electrophilic or nucleophilic attack, and can predict the most reactive sites within the molecule.
Chemical Hardness and Softness Analysis
Chemical hardness (η) and softness (S) are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness (S = 1/η).
Hard molecules have a large HOMO-LUMO gap, are less reactive, and are less polarizable.
Soft molecules have a small HOMO-LUMO gap, are more reactive, and are more polarizable.
These descriptors are calculated from the energies of the HOMO and LUMO:
η ≈ (ELUMO - EHOMO) / 2
S ≈ 1 / (ELUMO - EHOMO)
The Hard-Soft Acid-Base (HSAB) principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. By calculating the hardness of 3-methyl-1-phenyl-2-(1H)-pyridone, its reactivity towards different types of reagents could be predicted.
Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) provides a measure of the energy stabilization of a molecule when it acquires additional electronic charge from the environment. It is a valuable descriptor for predicting the electrophilic character of a molecule. A higher electrophilicity index indicates a stronger electrophile. The index is calculated using the electronic chemical potential (μ) and chemical hardness (η):
μ ≈ (EHOMO + ELUMO) / 2
ω = μ2 / (2η)
Conversely, nucleophilicity indices can be defined to quantify the electron-donating ability of a molecule. These indices are crucial for understanding and predicting the outcomes of polar chemical reactions. For 3-methyl-1-phenyl-2-(1H)-pyridone, calculating these indices would help to classify its reactivity and predict its behavior in reactions involving electrophiles and nucleophiles.
Table 2: Illustrative Reactivity Descriptors for a Hypothetical Pyridone Derivative (Note: This data is for a hypothetical compound and not 3-Methyl-1-phenyl-2-(1H)-pyridone)
| Descriptor | Value (eV) |
| EHOMO | -7.0 |
| ELUMO | -1.5 |
| Chemical Potential (μ) | -4.25 |
| Chemical Hardness (η) | 2.75 |
| Global Electrophilicity (ω) | 3.28 |
This table is for illustrative purposes to demonstrate the application of these concepts.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
For molecules with similar structures, MEP maps can help to understand their biological activities. For instance, in a study of 3-methoxy flavone (B191248) derivatives, regions of negative electrostatic potential were found to be related to their anti-picornavirus activities. nih.gov Specifically, negative MEP values near the 3-methoxy group and a substituent at the C7 position were correlated with this activity. nih.gov This approach highlights how MEP mapping can be a predictive tool in structure-activity relationship studies.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like 3-Methyl-1-phenyl-2-(1H)-pyridone. These predictions are often used to assign experimental spectra and to understand the underlying molecular vibrations and electronic transitions.
Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. For 3-Methyl-1-phenyl-2-(1H)-pyridone, these calculations would help in assigning the characteristic vibrational bands observed in its experimental IR and Raman spectra. Key vibrational modes would include the C=O stretching of the pyridone ring, C-N stretching, C-H stretching and bending modes of the methyl and phenyl groups, and the various ring vibrations. Comparing the calculated frequencies with experimental data, often after applying a scaling factor to account for anharmonicity and other theoretical approximations, allows for a detailed and accurate assignment of the spectral peaks.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method has proven to be highly effective in predicting both ¹H and ¹³C NMR spectra. nih.govnih.gov
For 3-Methyl-1-phenyl-2-(1H)-pyridone, GIAO calculations can provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimental NMR data to confirm the molecular structure and assign the observed resonances. pressbooks.pubchemicalbook.com The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. nih.gov Studies have shown that for similar molecules, certain functionals like B97D and TPSSTPSS can provide highly accurate predictions. nih.gov The choice of basis set also plays a crucial role, with TZVP basis sets sometimes yielding more accurate results than 6–311 + G(2d,p) for ¹H-NMR chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Compound (3-methyl-1-phenylpyrazole) using GIAO Method
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹H NMR | ||
| H (pyrazole ring) | 6.226 | Varies with method |
| H (phenyl ring) | 7.230 - 7.789 | Varies with method |
| CH₃ | 2.373 | Varies with method |
| ¹³C NMR | ||
| C (pyrazole ring) | Varies | Varies with method |
| C (phenyl ring) | Varies | Varies with method |
| CH₃ | Varies | Varies with method |
Note: This table is illustrative and based on data for a structurally similar compound, 3-methyl-1-phenylpyrazole. chemicalbook.com The calculated values are highly dependent on the computational method used.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netarxiv.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. medium.com
For 3-Methyl-1-phenyl-2-(1H)-pyridone, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved (e.g., n→π* or π→π*). researchgate.net The accuracy of TD-DFT predictions depends on the choice of functional and basis set. nih.gov For instance, functionals like B3LYP have been shown to produce reliable λmax values for similar heterocyclic compounds. nih.gov Solvent effects, which can significantly influence UV-Vis spectra, can also be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). nih.gov Comparing the simulated spectrum with the experimental one helps to understand the electronic structure and photophysical properties of the molecule. researchgate.net
Tautomerism and Isomerization Studies
Computational chemistry is an invaluable tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. orientjchem.org For compounds capable of tautomerism, such as those with keto-enol functionalities, theoretical calculations can determine the most stable tautomeric form under different conditions. orientjchem.orgrsc.org
In the case of 3-Methyl-1-phenyl-2-(1H)-pyridone, which exists predominantly in the pyridone (keto) form, computational studies can quantify the energy difference between this and its potential pyridinol (enol) tautomer. Density Functional Theory (DFT) calculations can be employed to optimize the geometries of both tautomers and calculate their relative energies. orientjchem.org The transition state for the tautomerization reaction can also be located, providing the activation energy for the interconversion. These calculations can be performed in the gas phase and in different solvents to understand the influence of the environment on the tautomeric equilibrium. For similar pyrazolone (B3327878) systems, it has been shown that the keto form is generally more stable. researchgate.netnih.gov
Furthermore, computational methods can explore the potential for rotational isomerism (conformational isomers) arising from the rotation around the single bond connecting the phenyl and pyridone rings. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformers and the rotational energy barriers can be determined. Studies on related compounds have shown that energy barriers to rotation can be significant. nih.gov
Electrochemical Behavior and Electron Transfer Properties of 3 Methyl 1 Phenyl 2 1h Pyridone
Voltammetric Studies, Including Cyclic Voltammetry (CV)
Voltammetric techniques, especially cyclic voltammetry (CV), are powerful tools for investigating the electrochemical behavior of molecules. For 2-pyridone derivatives, CV has been employed to study their oxidation and reduction processes at different electrode surfaces.
Research on a series of 2-pyridone derivatives has been conducted using cyclic and square-wave voltammetry (SWV) in aqueous Britton–Robinson buffer solutions on a glassy carbon electrode (GC). mdpi.com These studies have revealed that the electrochemical activity of the 2-pyridone ring is highly dependent on its substitution pattern. mdpi.com While some derivatives show well-defined voltammetric responses, others may be electrochemically inactive within the accessible potential window. mdpi.com
For instance, studies on variously substituted 5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives have shown that they undergo irreversible oxidation to the corresponding 2-pyridones. mdpi.com This process involves the removal of two electrons and two protons. mdpi.com
In the context of 3-Methyl-1-phenyl-2-(1H)-pyridone, which lacks a hydroxyl group at the 6-position, its direct electrochemical activity might be limited under certain conditions. Studies have shown that pyridones with a methyl group at the 6-position of the pyridone ring did not exhibit activity in a Britton-Robinson buffer. mdpi.com However, the presence of the phenyl group at the N1-position and the methyl group at the C3-position can influence the electron density of the pyridone ring and, consequently, its electrochemical properties.
The electrochemical behavior of 2-pyridone derivatives is also significantly influenced by the pH of the solution. For derivatives containing ionizable groups, the protonated and deprotonated forms can exhibit different electrochemical responses. mdpi.com For example, in acidic media, the protonated form may be dominant, leading to specific oxidation peaks in the cyclic voltammogram. mdpi.com As the pH increases, deprotonation can occur, resulting in an increase in the reaction current and the appearance of new peaks corresponding to the oxidation of the deprotonated species. mdpi.com The deprotonated form is often suggested to be more electrochemically active than the protonated form. mdpi.com
Determination of Redox Potentials and Electroactivity
The redox potentials of 2-pyridone derivatives are a key parameter determined from voltammetric studies. These potentials provide information about the ease of electron transfer to and from the molecule. The electroactivity of these compounds is closely linked to their molecular structure.
A crucial finding from studies on various 2-pyridone derivatives is that the presence of a hydroxyl group at the 6-position of the pyridone ring is a primary determinant of electrochemical activity. mdpi.com Pyridones containing a 6-OH group are electrochemically active, whereas those with a methyl group at this position have been found to be inactive under similar experimental conditions. mdpi.com This suggests that the electrooxidation is intimately related to the presence of the hydroxyl group. mdpi.com
The electroactivity of 2-pyridone derivatives is also pH-dependent. In a study of a pyridone derivative with a pyridinium (B92312) substituent at the 3-position, the electrochemical activity was highly affected by the solution's pH. mdpi.com In acidic media, the oxidation peaks were attributed to the protonated form, while in alkaline media, the peaks originated from the more electrochemically active deprotonated form. mdpi.com The electrooxidation in this case was determined to be a two-electron, one-proton process. mdpi.com
Below is an illustrative table of how redox potentials for different hypothetical 2-pyridone derivatives might be presented, based on the general findings in the literature.
| Compound | Substituents | Redox Process | Peak Potential (V) vs. Ag/AgCl | Notes |
|---|---|---|---|---|
| Derivative A | 6-OH, 3-H | Oxidation | ~ +0.6 | Electrochemically active due to the 6-OH group. |
| Derivative B | 6-CH3, 3-H | Oxidation | No peak observed | Electrochemically inactive under the tested conditions. |
| Derivative C | 6-OH, 3-CN | Oxidation | ~ +0.7 | Electron-withdrawing group at C3 shifts potential to more positive values. |
| 3-Methyl-1-phenyl-2-(1H)-pyridone | 1-Phenyl, 3-Methyl | Oxidation | Expected to be high/not readily observed | Lacks the 6-OH group required for facile oxidation. |
Influence of Structural Modifications on Electrochemical Properties
The electrochemical properties of 2-pyridones are highly sensitive to structural modifications. The nature and position of substituents on the pyridone ring can significantly alter their redox behavior.
The most critical structural feature for the electrooxidation of 2-pyridones appears to be the presence of a hydroxyl group at the C6 position. mdpi.com This group acts as the primary site of oxidation. Consequently, modifications at other positions can be seen as modulating the reactivity of this hydroxyl group.
Substituents at the C3 position also play a role in the electrochemical behavior. The electronic properties of the substituent at this position can influence the electron density of the pyridone ring and the ease of oxidation. For instance, electron-withdrawing groups would be expected to make the oxidation more difficult, shifting the oxidation potential to more positive values. Conversely, electron-donating groups might facilitate oxidation. In the case of 3-Methyl-1-phenyl-2-(1H)-pyridone, the methyl group is weakly electron-donating.
The substituent at the N1 position also has an impact. A phenyl group at N1, as in the target compound, can influence the electronic properties of the pyridone system through resonance and inductive effects.
The following data table illustrates the influence of substituents on the electrochemical activity of various 2-pyridone derivatives based on published findings.
| Position of Substituent | Nature of Substituent | Effect on Electrochemical Activity | Reference |
|---|---|---|---|
| C6 | -OH (Hydroxyl) | Confers electrochemical activity; primary site of oxidation. | mdpi.com |
| C6 | -CH3 (Methyl) | Leads to electrochemical inactivity under tested conditions. | mdpi.com |
| C3 | -Pyridinium | Influences pH-dependent activity and redox potential. | mdpi.com |
| C1 | -Phenyl | Modulates electronic properties of the pyridone ring. | General Knowledge |
Potential for Electrosynthesis or Electrochemical Functionalization
While direct electrochemical oxidation of the 3-Methyl-1-phenyl-2-(1H)-pyridone core may be challenging due to the absence of a 6-hydroxyl group, electrochemical methods could still be relevant for its synthesis or functionalization.
Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis. The formation of the 2-pyridone ring itself can sometimes be achieved through electrochemical means. For example, the electrochemical oxidation of substituted 3,4-dihydro-2-pyridones has been shown to yield the corresponding 2-pyridone derivatives through a two-electron process. mdpi.com This suggests that if a suitable dihydropyridone precursor to 3-Methyl-1-phenyl-2-(1H)-pyridone were available, its electrosynthesis could be a viable route.
Electrochemical functionalization could provide a pathway to introduce new substituents onto the 3-Methyl-1-phenyl-2-(1H)-pyridone scaffold. Although the pyridone ring itself might be electrochemically robust, the phenyl group at the N1 position could potentially undergo electrochemical reactions, such as oxidation or coupling, depending on the reaction conditions. Furthermore, indirect electrochemical methods, where an electrochemically generated mediator is used to react with the pyridone, could be explored for functionalization.
Given the inherent reactivity of the pyridone ring system, electrochemical approaches could be developed for C-H functionalization, although this remains a challenging area of research. The specific substitution pattern of 3-Methyl-1-phenyl-2-(1H)-pyridone would dictate the regioselectivity of such reactions. Further research is required to explore the full potential of electrosynthesis and electrochemical functionalization for this particular compound and its derivatives.
Catalytic and Synthetic Utility of 3 Methyl 1 Phenyl 2 1h Pyridone Derivatives
Role as Synthetic Intermediates and Building Blocks
The 2-pyridone ring is a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. nih.govmdpi.com Its derivatives serve as crucial precursors for constructing more complex molecular architectures, including a variety of bioactive compounds and nitrogen-containing heterocycles. mdpi.comresearchgate.netresearchgate.netnih.gov The strategic functionalization at various positions of the pyridone ring is a common strategy for generating molecular diversity. nih.govacs.org
The utility of the 2-pyridone core as a synthetic precursor is well-documented. For instance, 3,4-dihydro-2(1H)-pyridones are extensively used as starting materials in the synthesis of complex bioactive molecules such as the alkaloid (±)-Andranginine. researchgate.net Similarly, synthetic methods have been developed to produce functionalized pyridones, like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, which can then undergo further reactions, such as acylation or Schiff base formation, to yield a range of derivatives. researchgate.net
A notable recent application highlights the role of 3-methyl-N-phenyl-2-pyridone itself as a key component delivered from a more complex synthetic molecule. Researchers have designed an N-phenyl-2-pyridone-derived endoperoxide that, upon thermal cycloreversion, releases three therapeutic agents: singlet oxygen, triplet oxygen, and 3-methyl-N-phenyl-2-pyridone. nih.gov This approach uses the pyridone derivative as part of a multi-pronged strategy for treating non-small cell lung cancer and idiopathic pulmonary fibrosis, demonstrating its significance as a bioactive building block in advanced therapeutic design. nih.gov The synthesis of such complex molecules relies on the foundational reactivity of the pyridone scaffold.
The table below summarizes examples of how pyridone derivatives are employed as synthetic intermediates.
| Precursor/Building Block | Synthetic Transformation | Resulting Compound/System | Reference |
| 3,4-Dihydro-2(1H)-pyridones | Multi-step synthesis | (±)-Andranginine, Rho-kinase inhibitors | researchgate.net |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Acylation, Schiff base formation | N-acylated derivatives, Azomethines | researchgate.net |
| 3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | Condensation with thiosemicarbazide (B42300) and aldehydes | Thiazolyl-quinolinone derivatives | researchgate.net |
| N-Phenyl-2-pyridone-derived endoperoxide | Thermal cycloreversion | Release of 3-methyl-N-phenyl-2-pyridone | nih.gov |
Applications in Organic Reaction Development
Beyond their role as structural motifs, 2-pyridone derivatives are increasingly recognized for their utility in the development of new organic reactions, acting as both organocatalysts and as crucial ligands in transition metal catalysis.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Certain 2-pyridone derivatives have been identified as effective organocatalysts. Specifically, 6-halo-2-pyridones have demonstrated remarkable catalytic activity in ester aminolysis reactions. nih.govrsc.orgrsc.org These compounds function as bifunctional Brønsted acid/base catalysts. The proposed mechanism involves the pyridone's N-H group activating the ester through hydrogen bonding, while the carbonyl oxygen activates the amine, facilitating nucleophilic attack. nih.govrsc.org
This catalytic system is robust enough to be effective for the aminolysis of not only reactive aryl esters but also less reactive methyl and benzyl (B1604629) esters, without requiring strictly anhydrous conditions. nih.govrsc.org A significant application of this methodology is in the synthesis of dipeptides from amino acid esters, where the high enantiomeric purity of the products is maintained. nih.govrsc.org Furthermore, the 6-chloro-2-pyridone catalyst can be recovered quantitatively after the reaction, highlighting the practical and sustainable nature of this method. rsc.org
The broader pyridine (B92270) framework, from which pyridones are derived, is also a cornerstone of chiral organocatalyst design. Helical-chiral pyridines have been successfully employed to induce high enantioselectivity in a variety of important transformations, including Friedel-Crafts alkylations and Diels-Alder reactions. nih.gov This underscores the potential for developing chiral variants of 3-methyl-1-phenyl-2-(1H)-pyridone as specialized organocatalysts for asymmetric synthesis.
The following table details the organocatalytic application of 6-halo-2-pyridones in ester aminolysis.
| Ester Substrate | Amine Substrate | Catalyst (20 mol%) | Yield | Reference |
| Phenyl acetate (B1210297) | Benzylamine | 6-chloro-2-pyridone | 99% | rsc.org |
| Methyl benzoate | Benzylamine | 6-chloro-2-pyridone | 98% | rsc.org |
| Benzyl acetate | Aniline | 6-bromo-2-pyridone | 88% | rsc.org |
| Z-Phe-OBn | H-Gly-OBn·TosOH | 6-chloro-2-pyridone | 84% | rsc.org |
The 2-pyridonate anion, formed by deprotonation of 2-pyridone, is a highly versatile ligand platform in coordination chemistry, particularly with 3d transition metals. rsc.orgrsc.orgresearchgate.net The negative charge is delocalized between the nitrogen and oxygen atoms, allowing it to coordinate to metal centers in various modes, including monodentate (κ¹-N) and chelating (κ²-N,O) fashions. rsc.org This hemilability, or the ability to readily switch between coordination modes, can create vacant coordination sites on the metal, inducing distinct reactivity and playing a key role in catalysis. rsc.org
Derivatives of 2-pyridone are instrumental as ligands in palladium-catalyzed C–H activation reactions. For example, they have been shown to be critical for promoting the dissociation of palladium acetate trimers and accelerating β-C(sp³)–H bond activation, which is often the rate-limiting step in such transformations. acs.org The ability to functionalize the pyridone backbone allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance. rsc.org
Furthermore, pyridone derivatives have been used to synthesize metal-complex dyes. Studies have shown that pyridone-based acid dyes can be metallized with copper(II) and iron(II) to create coordination complexes. jchemlett.com These metallized dyes exhibit enhanced properties compared to their non-metalized counterparts when applied to substrates like wool fabrics. jchemlett.com
Derivatization for Functional Material Research
The functionalization of the 3-methyl-1-phenyl-2-(1H)-pyridone scaffold is a promising avenue for the creation of advanced functional materials, including dyes and photo-responsive systems.
The synthesis of novel dyes is one direct application. Researchers have successfully synthesized acid dyes from pyridone derivatives and subsequently metallized them with Cu(II) and Fe(II). jchemlett.com These metal-complex dyes were applied to wool fabrics and showed a range of colors, including yellow, greenish-yellow, and brown shades. Crucially, the metallized dyes exhibited improved fastness properties (washing, rubbing, and perspiration) compared to the unmetallized versions, which is attributed to the strong coordination between the metal center and the fabric's protein structure. jchemlett.com
Another exciting area is the development of photochromic materials, which can reversibly change their properties upon exposure to light. The 2-pyridone core can serve as an anchor for photo-responsive molecules like spiropyrans. nih.govnih.gov Upon UV irradiation, a hydrophobic, ring-closed spiropyran can isomerize to a hydrophilic, zwitterionic merocyanine (B1260669) form. rsc.org When such a chromophore is tethered to a pyridone derivative, it can impart photoswitchable characteristics to the entire molecule. This strategy has been used to create materials with light-controlled surface wettability and self-assembly behavior, leading to the formation of ordered nanostructures. nih.govrsc.org Although many examples use other core structures, the principle of derivatizing a scaffold like 3-methyl-1-phenyl-2-(1H)-pyridone to create such "smart" materials holds significant potential. nih.govrsc.org
The table below summarizes the properties of functional materials derived from pyridone structures.
| Material Type | Pyridone Derivative | Functional Group/Metal | Application/Property | Reference |
| Acid Dye | 1-amino-2-hydroxy-4-methyl-5-cyano-6-pyridone | Fe(II), Cu(II) | Dyeing wool fabrics; good to excellent fastness | jchemlett.com |
| Photochromic Polymer | Polymer surface with tethered precursor | Spiropyran | Light-sensitive surfaces, switchable wettability | nih.govnih.gov |
| Self-Assembling Material | Amphiphilic spiropyran derivative | Spiropyran | Photo-responsive self-assembly into nanostructures | rsc.org |
Advanced Research Directions and Future Perspectives in 3 Methyl 1 Phenyl 2 1h Pyridone Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 2-pyridone core is a mature field, yet there is a significant push towards greener and more efficient methods. mdpi.com Future research concerning 3-Methyl-1-phenyl-2-(1H)-pyridone will likely pivot from traditional multi-step syntheses, which may involve harsh reagents or produce significant waste, to more elegant and sustainable approaches. iipseries.orgjmaterenvironsci.com
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation to form a product containing the atoms of all reactants, are highly sought after for their efficiency and atom economy. nih.gov The development of novel MCRs for the one-pot synthesis of highly substituted pyridones, including analogs of 3-Methyl-1-phenyl-2-(1H)-pyridone, is a promising avenue. nih.govrsc.org For instance, catalyst- and solvent-free thermal multicomponent domino reactions have been shown to be highly effective for producing diverse 2-pyridone derivatives. rsc.orgwordpress.com
Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. Research into using catalysts like basic aluminum oxide (Al2O3) for the synthesis of 2-pyridones under solvent-free conditions has shown great promise, offering high yields and short reaction times. jmaterenvironsci.com The application of such catalysts to the synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone could significantly improve its environmental footprint.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Adapting and optimizing synthetic routes for 3-Methyl-1-phenyl-2-(1H)-pyridone in flow reactors could lead to more efficient and reproducible large-scale production.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. researchgate.net The development of photocatalytic methods for the synthesis of the pyridone ring or for its subsequent functionalization represents a significant area for future exploration. acs.org
| Synthetic Strategy | Key Advantages | Potential for 3-Methyl-1-phenyl-2-(1H)-pyridone |
| Multicomponent Reactions | High atom economy, step efficiency, operational simplicity | Direct synthesis of complex analogs in a single step. |
| Green Catalysis | Reduced waste, use of non-toxic and reusable catalysts | More sustainable and cost-effective production. |
| Flow Chemistry | Enhanced safety, scalability, and process control | Efficient and reproducible large-scale synthesis. |
| Photocatalysis | Mild reaction conditions, unique reactivity pathways | Novel synthetic routes and functionalization strategies. |
Exploration of Undiscovered Chemical Transformations and Reaction Cascades
While the fundamental reactivity of the pyridone ring is well-understood, the exploration of novel chemical transformations remains a vibrant area of research. For 3-Methyl-1-phenyl-2-(1H)-pyridone, future studies will likely focus on site-selective functionalization and the design of intricate reaction cascades.
Promising research directions include:
C-H Activation: Direct C-H bond activation is a powerful strategy for the late-stage functionalization of molecules, avoiding the need for pre-functionalized starting materials. nih.govsioc-journal.cn Research on transition-metal-catalyzed C-H activation of the pyridone core at various positions (C3, C5, C6) is a major focus. researchgate.netacs.orgepa.gov For 3-Methyl-1-phenyl-2-(1H)-pyridone, which has a methyl group at the C3 position, future research could explore the selective functionalization of the C4, C5, and C6 positions, as well as the phenyl ring, to generate a library of novel derivatives. nih.govresearchgate.net
Reaction Cascades: Cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, offer a rapid way to build molecular complexity. researchgate.netrsc.org Designing novel cascade reactions that start from or incorporate the 3-Methyl-1-phenyl-2-(1H)-pyridone scaffold could lead to the synthesis of unique polycyclic and heterocyclic systems.
Cycloaddition Reactions: The 2-pyridone ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile. acs.orgwikipedia.org Exploring novel intramolecular and intermolecular cycloadditions, including photochemical [4+4] cycloadditions, with 3-Methyl-1-phenyl-2-(1H)-pyridone could provide access to structurally diverse and complex bridged bicyclic lactams and other unique molecular architectures. acs.orgnih.gov
Photoredox Catalysis for Novel Functionalization: Beyond synthesis, photoredox catalysis can be used to forge new bonds under mild conditions. acs.org The application of photoredox catalysis to achieve novel functionalizations of the 3-Methyl-1-phenyl-2-(1H)-pyridone core that are not accessible through traditional thermal methods is a key area for future investigation.
| Transformation Type | Potential Outcome for 3-Methyl-1-phenyl-2-(1H)-pyridone |
| C-H Activation | Direct introduction of new functional groups at C4, C5, and C6 positions. |
| Reaction Cascades | Rapid construction of complex polycyclic structures. |
| Cycloaddition Reactions | Synthesis of novel bridged and fused ring systems. |
| Photoredox Catalysis | Access to unique functionalization patterns under mild conditions. |
Refinement of Theoretical Models for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. For 3-Methyl-1-phenyl-2-(1H)-pyridone, the refinement of theoretical models will be crucial for guiding synthetic efforts and understanding its properties.
Future research in this area will likely involve:
Tautomerism Studies: The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine (B17775) is a classic topic in heterocyclic chemistry and is influenced by the solvent and substitution pattern. iipseries.orgwayne.edu Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide deeper insights into the tautomerism of 3-Methyl-1-phenyl-2-(1H)-pyridone in different environments. acs.orgchemrxiv.orgnih.govacs.org This understanding is critical as the different tautomers will exhibit distinct reactivity and biological activity.
Reaction Mechanism Elucidation: Theoretical calculations can be used to model reaction pathways, identify transition states, and predict the feasibility and selectivity of new reactions. This will be invaluable for optimizing existing synthetic methods and for the in-silico design of novel transformations of 3-Methyl-1-phenyl-2-(1H)-pyridone.
Prediction of Physicochemical Properties: Computational models can predict a wide range of properties, including electronic properties, solubility, and lipophilicity. nih.gov Refining these models for pyridone-based systems will aid in the rational design of new derivatives of 3-Methyl-1-phenyl-2-(1H)-pyridone with desired characteristics for specific applications, such as in medicinal chemistry or materials science.
| Theoretical Focus | Application to 3-Methyl-1-phenyl-2-(1H)-pyridone |
| Tautomerism Studies | Predicting the dominant tautomeric form in various media. |
| Reaction Mechanism Elucidation | Guiding the development of new synthetic reactions. |
| Property Prediction | Rational design of derivatives with tailored properties. |
Design and Synthesis of Functionally Tailored Pyridone Scaffolds
The 2-pyridone motif is a versatile scaffold that can be decorated with a wide array of functional groups to tune its properties. nih.govresearchgate.net The future of 3-Methyl-1-phenyl-2-(1H)-pyridone chemistry will heavily rely on the ability to design and synthesize functionally tailored scaffolds for specific purposes.
Key strategies will include:
Diversity-Oriented Synthesis: This approach aims to rapidly generate a large collection of structurally diverse molecules from a common starting material. nih.gov Applying diversity-oriented synthesis strategies to 3-Methyl-1-phenyl-2-(1H)-pyridone, utilizing techniques like C-H activation and multicomponent reactions, will be crucial for exploring its chemical space and identifying new lead compounds in drug discovery.
Bioisosteric Replacement: In medicinal chemistry, the concept of bioisosteric replacement is often used to modify a lead compound to improve its pharmacological properties. The 3-Methyl-1-phenyl-2-(1H)-pyridone scaffold can be systematically modified to create bioisosteres of known drugs or bioactive molecules.
Conjugation to Other Moieties: Covalently linking 3-Methyl-1-phenyl-2-(1H)-pyridone to other molecular entities, such as peptides, polymers, or fluorescent dyes, can create hybrid molecules with novel functions.
Interdisciplinary Research Opportunities in Analytical and Material Sciences
The unique electronic and structural properties of the pyridone ring open up possibilities for its use beyond traditional organic and medicinal chemistry. acs.org Interdisciplinary research will be key to unlocking the full potential of 3-Methyl-1-phenyl-2-(1H)-pyridone.
Potential areas for interdisciplinary collaboration include:
Fluorescent Sensors: Pyridine (B92270) and pyridone derivatives have been investigated as fluorescent probes for the detection of metal ions and other analytes. nih.govmdpi.commdpi.com The synthesis of new derivatives of 3-Methyl-1-phenyl-2-(1H)-pyridone with tailored fluorescence properties could lead to the development of novel sensors for applications in environmental monitoring and biological imaging. nih.govresearchgate.net
Materials Science: The 2-pyridone moiety is known to absorb UV radiation, suggesting potential applications as a UV-shielding material. acs.orgrsc.org The incorporation of 3-Methyl-1-phenyl-2-(1H)-pyridone into polymers or other materials could lead to the development of novel functional materials with enhanced stability and performance.
Chemical Biology: The development of functionally tailored derivatives of 3-Methyl-1-phenyl-2-(1H)-pyridone as chemical probes can help to investigate biological processes. For example, molecules that specifically bind to a particular protein can be used to study the function of that protein in living cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-1-phenyl-2-(1H)-pyridone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving substituted oxazinones and active methylene compounds. For example, reacting 6-methyl-2-phenyl-4H-1,3-oxazin-4-one with acetylacetone or malononitrile under basic conditions (e.g., KOH/EtOH) produces pyridone derivatives. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical for yield enhancement. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .
Q. How can NMR and IR spectroscopy confirm the structural integrity of 3-Methyl-1-phenyl-2-(1H)-pyridone?
- Methodological Answer :
- 1H-NMR : Key signals include δ 2.37 ppm (s, 3H, methyl group), δ 6.5–7.8 ppm (m, aromatic protons), and δ 12.06 ppm (s, NH, D2O exchangeable). The absence of extraneous peaks confirms purity.
- IR : Peaks at 1695 cm⁻¹ (C=O stretch) and 3315 cm⁻¹ (NH/OH stretch) are diagnostic. Discrepancies in these regions may indicate tautomeric forms or impurities .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., DPP-Ⅳ or kinase targets) using fluorometric or colorimetric substrates. For anti-fibrotic activity (as suggested by structural analogs like pirfenidone), TGF-β1-induced fibroblast activation assays in cell lines (e.g., MCF7) are relevant. IC50 values should be calculated using nonlinear regression analysis of dose-response curves .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation or hydroxylation) impact the bioactivity of 3-Methyl-1-phenyl-2-(1H)-pyridone derivatives?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by functional group swaps. For example:
- Introduce bromine at the phenyl ring (meta/para positions) to enhance kinase inhibition (IC50 reduction observed in analogs like 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxyphenyl)-pyridone).
- Replace the methyl group with a carboxy moiety to improve water solubility and DPP-Ⅳ binding affinity. Validate via molecular docking and comparative IC50 assays .
Q. How does azo-hydrazone tautomerism affect the stability and reactivity of pyridone derivatives in solution?
- Methodological Answer : Tautomeric equilibria can be quantified using UV-Vis spectroscopy (λmax shifts in polar vs. nonpolar solvents) and DFT calculations. For 3-Methyl-1-phenyl-2-(1H)-pyridone, the hydrazone form dominates in polar solvents (e.g., DMSO), while the azo form may prevail in hydrophobic matrices. Stability studies (e.g., accelerated degradation at 40°C/75% RH) should correlate tautomer ratios with degradation pathways .
Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Standardize protocols to mitigate variability:
- Use identical cell lines/passage numbers (e.g., MCF7 ≤ passage 20).
- Normalize enzyme activity via positive controls (e.g., alogliptin for DPP-Ⅳ assays).
- Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Contradictions may arise from impurities; validate compound purity via HPLC-MS before assay replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
